5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one
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Description
This compound is a derivative of benzoimidazole, which is a type of organic compound consisting of benzene fused to an imidazole ring. The presence of the dimethylaminoethylamino group suggests that this compound could have interesting chemical properties, potentially including the ability to form salts or act as a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the dimethylaminoethylamino group in this compound could make it a weak base, capable of accepting protons .Scientific Research Applications
Drug and Gene Delivery
Compounds with dimethylaminoethyl groups have been explored for their potential in cancer therapy as nanocarriers for simultaneous loading of anticancer drugs and nucleic acids due to their differing physico-chemical properties .
Stimuli-Responsive Polymers
Polymers containing 2-(dimethylamino)ethyl groups can form stimuli-responsive polymersomes, which are useful in creating aggregates that respond to temperature changes .
Antitumor Activities
Similar structures have been investigated for their antitumor effects , such as inhibiting cell growth in colorectal cancer cell lines under both normoxic and hypoxic conditions .
properties
IUPAC Name |
5-[[2-(dimethylamino)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-16(2)8-7-15-10-11-5-6-12-13(9-11)18(4)14(19)17(12)3/h5-6,9,15H,7-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJDFEMVLSVJAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCN(C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one |
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